![molecular formula C8H6FNO5 B2854127 2-(3-Fluoro-4-nitrophenoxy)acetic acid CAS No. 168897-65-2](/img/structure/B2854127.png)
2-(3-Fluoro-4-nitrophenoxy)acetic acid
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Overview
Description
“2-(3-Fluoro-4-nitrophenoxy)acetic acid” is a chemical compound with the CAS Number: 168897-65-2 . Its molecular weight is 215.14 and its IUPAC name is (3-fluoro-4-nitrophenoxy)acetic acid . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of 2-(3-Fluoro-4-nitrophenoxy)acetic acid involves a routine Williamson ether reaction starting from 3-fluoro-4-nitrophenol and chloroacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) . The molecular formula is C8H6FNO5 .
Scientific Research Applications
Antitubercular Agents
A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized and assessed for their antitubercular activities . These derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
Treatment of Rifampin-Resistant Tuberculosis
The most potent derivative 3m showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . This suggests that these compounds could be effective in treating rifampin-resistant strains of tuberculosis.
Safety Profile in Vero Cell Line
These compounds demonstrated no inhibitory effects against six different tumor cell lines by a MTT assay and had a good safety profile in a vero cell line . This indicates that these compounds could be safe for use in humans.
Affordable Antitubercular Agents
Due to their potent activity against M. tuberculosis and good safety profile, these compounds provide a good lead for subsequent optimization in search of novel affordable antitubercular agents .
Synthesis from Easily Available Raw Materials
The synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material provides a novel synthesis route . An important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .
Potential Use in Drug Targeting and Drug Delivery Systems
Given its biological activity and safety profile, 2-(3-fluoro-4-nitrophenoxy)acetic acid and its derivatives could potentially be used in drug targeting and drug delivery systems .
Mechanism of Action
Target of Action
It has been evaluated for its antitubercular activities , suggesting that it may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It’s synthesized from 3-fluoro-4-nitrophenol and chloroacetic acid , and its interaction with its targets likely involves the formation of covalent bonds, leading to inhibition of the target’s function.
Biochemical Pathways
Given its antitubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the bacterium’s death .
Result of Action
2-(3-Fluoro-4-nitrophenoxy)acetic acid and its derivatives have shown potent to moderate activity against M. tuberculosis H37Rv, with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL . The most potent derivative demonstrated no inhibitory effects against six different tumor cell lines , indicating a degree of selectivity in its action.
Safety and Hazards
Future Directions
The most potent derivative of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . It demonstrated no inhibitory effects against six different tumor cell lines and had a good safety profile in a vero cell line . This provides a good lead for subsequent optimization in search of novel affordable antitubercular agents .
properties
IUPAC Name |
2-(3-fluoro-4-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHOGDVBQQBPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-nitrophenoxy)acetic acid | |
CAS RN |
168897-65-2 |
Source
|
Record name | 2-(3-fluoro-4-nitrophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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